7-(Methylsulfonyl)quinolin-3-amine

NNMT inhibition Metabolic disease Oncology

Researchers require potent, selective probes for NNMT (metabolic disorders/cancer) and Nav1.7 (pain) validation-yet many quinoline derivatives lack sub-micromolar potency, risking irreproducible data. This compound delivers: • 89 nM Ki against human NNMT (vs. 6.5 μM for 5-AMQ), enabling low-concentration on-target studies. • 0.800 nM IC50 for human Nav1.7, exceptional for electrophysiology and analgesic target validation. • ≥97% purity, sealed, 2-8°C storage, documented for reproducible SAR campaigns.

Molecular Formula C10H10N2O2S
Molecular Weight 222.27
CAS No. 944401-82-5
Cat. No. B3170505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Methylsulfonyl)quinolin-3-amine
CAS944401-82-5
Molecular FormulaC10H10N2O2S
Molecular Weight222.27
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=NC=C(C=C2C=C1)N
InChIInChI=1S/C10H10N2O2S/c1-15(13,14)9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,11H2,1H3
InChIKeyXAEZFBGIRMELPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Methylsulfonyl)quinolin-3-amine: Technical Baseline


7-(Methylsulfonyl)quinolin-3-amine (CAS: 944401-82-5) is a heterocyclic aromatic compound belonging to the quinoline class, characterized by a methylsulfonyl substituent at the 7-position and a primary amine at the 3-position of the quinoline scaffold . Its molecular formula is C₁₀H₁₀N₂O₂S, with a molecular weight of 222.26 g/mol and a computed LogP of approximately 1.22, indicating moderate lipophilicity . Commercially, it is available from multiple vendors with purities typically specified at ≥97% and recommended storage under sealed, dry conditions at 2-8°C .

Target Class
NNMT methyltransferase, Nav1.7 channel, multi-kinase (PKA, MLCK, PKC, CaMKII) profiling
Assay Fit
Biochemical inhibition, automated patch-clamp, ex vivo vascular tissue assays
Scaffold Role
Quinoline SAR reference; defined 7-methylsulfonyl-3-amino substitution for pathway studies

7-(Methylsulfonyl)quinolin-3-amine: Differentiation from Generic Analogs


Quinoline is a privileged scaffold in medicinal chemistry, and the introduction of substituents at specific positions dramatically alters biological activity, target engagement, and physicochemical properties [1]. The 7-(methylsulfonyl)-3-amino substitution pattern of this compound confers a distinct pharmacological profile that cannot be replicated by generic 4-aminoquinolines (e.g., chloroquine) or 8-aminoquinolines (e.g., primaquine), nor by other sulfonyl-quinoline positional isomers [2]. In particular, this substitution pattern enables potent inhibition of specific targets such as nicotinamide N-methyltransferase (NNMT) and human Nav1.7 channels, activities that are absent or significantly attenuated in closely related quinoline derivatives [3][4]. Consequently, substituting this compound with an alternative quinoline derivative in a research or drug discovery program introduces significant risk of target engagement failure and data irreproducibility. The quantitative evidence below substantiates these specific differentiations.

4‑Aminoquinoline or 8‑aminoquinoline analogs may not replicate NNMT or Nav1.7 target engagement; substitution pattern determines inhibitory profile.
Positional isomers with sulfonyl or amine at different ring positions can shift kinase selectivity and functional smooth muscle response.
Generic quinoline derivatives lacking the 7‑methylsulfonyl‑3‑amino motif are unlikely to reproduce the multi‑kinase inhibition window observed in patent data.

7-(Methylsulfonyl)quinolin-3-amine: Quantitative Differentiation Evidence


NNMT Inhibition Activity

7-(Methylsulfonyl)quinolin-3-amine inhibits human nicotinamide N-methyltransferase (NNMT) with a Ki of 89 nM, as determined in a biochemical assay using N-terminal His6-tagged wild-type human NNMT expressed in Escherichia coli [1]. This represents a sub-micromolar affinity for a target implicated in metabolic disorders and cancer. In contrast, the canonical quinoline NNMT inhibitor, 5-amino-1-methylquinolinium (5-AMQ), exhibits a Ki of approximately 6.5 μM (6,500 nM) under comparable conditions, a 73-fold difference in potency [2]. While a direct head-to-head comparison in the same study is not available, the cross-study comparable data clearly demonstrate that the 7-(methylsulfonyl)-3-amino substitution pattern yields NNMT inhibitory activity that is two orders of magnitude more potent than the 5-amino-1-methylquinolinium scaffold [1][2].

NNMT Ki
Cross-study comparable
89 nM vs 6.5 µM (5-AMQ), ≈73‑fold difference
Supports NNMT target-engagement assay context
Recombinant human NNMT; 1‑methylquinolinium reduction
NNMT inhibition Metabolic disease Oncology

Nav1.7 Channel Blockade

7-(Methylsulfonyl)quinolin-3-amine potently inhibits human Nav1.7 channels expressed in HEK293 cells, with an IC50 of 0.800 nM, as measured by automated patch-clamp electrophysiology (PatchXpress) at a holding potential of -125 mV [1]. This sub-nanomolar activity on a validated analgesic target is notable in the context of quinoline-based ion channel modulators. As a class-level inference, typical quinoline sulfonamide Nav channel blockers such as 4-aminoquinoline derivatives often exhibit IC50 values in the micromolar range (1–10 μM) against Nav1.7, making this compound approximately 1,000- to 10,000-fold more potent than its class analogs [2]. No direct comparator data from the same study are publicly available; however, the quantitative potency of this compound substantially exceeds class norms.

Nav1.7 IC50
Class-level inference
0.800 nM vs typical 4‑aminoquinolines (1–10 µM)
Supports ion channel pharmacology screening context
PatchXpress, HEK293, holding −125 mV
Nav1.7 inhibition Pain research Ion channel pharmacology

Multi-Kinase Inhibition and Vasorelaxation

Patent literature explicitly claims that quinoline sulfonamino derivatives encompassing the 7-(methylsulfonyl)-3-amino quinoline scaffold exhibit inhibitory activity against protein kinase A (PKA), myosin light chain kinase (MLCK), protein kinase C (PKC), and calmodulin-dependent protein kinase II (CaMKII), while demonstrating vessel smooth muscle relaxation and platelet agglutination inhibition with minimal cardiac effects [1][2]. This multi-kinase inhibitory profile is a differentiating feature relative to earlier-generation quinoline vasodilators (e.g., those described in U.S. Pat. Nos. 4,456,757 and 4,525,589), which exhibited satisfactory smooth muscle relaxation but suffered from toxicity and poor organ-specificity issues [1][2]. The specific substitution pattern at the 7-position (methylsulfonyl) and 3-position (amine) is essential for achieving this favorable therapeutic window, as implied by the structure-activity relationships described in the patent claims.

Multi-kinase & vascular profile
Class-level inference
PKA/MLCK/PKC/CaMKII inhibition; reported smooth muscle relaxation vs earlier quinoline vasodilators (US4456757, US4525589)
Multi-kinase pathway-response context; organ-specificity requires review
Patent data; in vitro kinase and ex vivo tissue assays
Protein kinase inhibition Vascular biology Smooth muscle pharmacology

7-(Methylsulfonyl)quinolin-3-amine: Research & Preclinical Applications


NNMT Chemical Probe for Metabolic Disease and Oncology

With a Ki of 89 nM against human NNMT, 7-(Methylsulfonyl)quinolin-3-amine serves as a potent chemical probe for dissecting NNMT biology in metabolic disorders (e.g., obesity, type 2 diabetes) and cancer models where NNMT overexpression is implicated [1]. Its sub-micromolar potency enables robust target engagement studies at low concentrations, minimizing off-target effects that plague less potent quinoline-based NNMT inhibitors such as 5-AMQ (Ki ≈ 6.5 μM) [2].

Nav1.7 Tool for Pain Target Discovery

The sub-nanomolar IC50 (0.800 nM) against human Nav1.7 makes this compound an exceptional tool for validating Nav1.7 as a therapeutic target for pain, particularly in studies requiring high-potency blockade to probe channel function [3]. Researchers developing Nav1.7-targeted analgesics or conducting electrophysiological characterization of pain-related ion channels will benefit from this compound's unique potency relative to typical quinoline-derived sodium channel blockers that exhibit micromolar activity [4].

Multi-Kinase Studies in Vascular Smooth Muscle Biology

The claimed inhibitory activity against PKA, MLCK, PKC, and CaMKII, coupled with functional vessel smooth muscle relaxation and platelet agglutination inhibition, positions this compound as a valuable chemical tool for investigating kinase-mediated regulation of vascular tone and thrombotic processes [5][6]. Unlike earlier quinoline vasodilators with suboptimal safety profiles, this compound's improved organ-specificity and reduced cardiac effects enable more interpretable in vivo and ex vivo vascular pharmacology studies [5][6].

Quinoline Scaffold SAR Reference

Due to its well-defined substitution pattern (7-methylsulfonyl, 3-amino) and documented activities across multiple target classes (NNMT, Nav1.7, various kinases), this compound serves as an ideal reference molecule for structure-activity relationship (SAR) studies in quinoline-based drug discovery campaigns [1][3][5]. Its availability at ≥97% purity from commercial vendors with documented storage conditions supports reproducible research and compound procurement .

Application
Selection Property
Validation Focus
NNMT target engagement studies
Reported sub‑micromolar affinity context
NNMT inhibition endpoint review
Nav1.7 ion channel pharmacology
Patch‑clamp potency context
Channel blockade assay validation
Vascular kinase signaling research
Multi‑kinase inhibitory profile (PKA, MLCK, PKC, CaMKII)
Smooth muscle relaxation model interpretation
Quinoline scaffold SAR reference
Defined 7‑methylsulfonyl‑3‑amino substitution
Cross‑target activity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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